7-Hydroxymethotrexate-d3 (sodium)
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Overview
Description
7-Hydroxymethotrexate-d3 (sodium) is a deuterium-labeled derivative of 7-Hydroxymethotrexate, which is a major metabolite of Methotrexate. Methotrexate is an antimetabolite and antifolate agent that inhibits the enzyme dihydrofolate reductase, thereby preventing the conversion of folic acid into tetrahydrofolate and inhibiting DNA synthesis . The deuterium labeling in 7-Hydroxymethotrexate-d3 (sodium) is primarily used for tracing and quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxymethotrexate-d3 (sodium) involves the deuteration of 7-HydroxymethotrexateThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of 7-Hydroxymethotrexate-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for the purification and quantitation of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxymethotrexate-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of 7-Hydroxymethotrexate to its oxidized forms.
Reduction: Reduction reactions to revert oxidized forms back to 7-Hydroxymethotrexate.
Substitution: Deuterium atoms can be substituted with hydrogen under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Deuterium gas or deuterated solvents are employed for deuteration reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of 7-Hydroxymethotrexate, as well as its deuterated derivatives .
Scientific Research Applications
7-Hydroxymethotrexate-d3 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of Methotrexate.
Biology: Employed in cellular studies to understand the metabolic pathways and effects of Methotrexate.
Medicine: Utilized in pharmacological research to develop and optimize Methotrexate-based therapies.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of oncology
Mechanism of Action
The mechanism of action of 7-Hydroxymethotrexate-d3 (sodium) is similar to that of Methotrexate. It inhibits the enzyme dihydrofolate reductase, preventing the conversion of folic acid into tetrahydrofolate, which is essential for DNA synthesis. This inhibition leads to the suppression of cell division and proliferation, making it effective in treating various cancers and autoimmune diseases .
Molecular Targets and Pathways:
Dihydrofolate Reductase: The primary target enzyme inhibited by the compound.
Folate Pathway: Disruption of this pathway leads to reduced DNA synthesis and cell proliferation.
Adenosine Pathway: Increased adenosine concentrations contribute to its anti-inflammatory effects.
Comparison with Similar Compounds
Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatments.
7-Hydroxymethotrexate: The non-deuterated form, a major metabolite of Methotrexate.
7-Hydroxymethotrexate-d3 ammonium: Another deuterated derivative used for similar research purposes.
Uniqueness: 7-Hydroxymethotrexate-d3 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing and quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C20H22N8NaO6 |
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Molecular Weight |
496.4 g/mol |
InChI |
InChI=1S/C20H22N8O6.Na/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30;/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32);/t11-;/m0./s1/i1D3; |
InChI Key |
BXDNRCJONJGIBA-SNOXFQHYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na] |
Canonical SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Na] |
Origin of Product |
United States |
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